molecular formula C21H27N6NaO15P2 B1498434 Deamino dpnh sodium salt

Deamino dpnh sodium salt

Cat. No.: B1498434
M. Wt: 688.4 g/mol
InChI Key: ABKZGOVUIQXECG-QYZPTAICSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deamino DPNH sodium salt (reduced deamino diphosphopyridine nucleotide disodium salt) is a structural analog of β-nicotinamide adenine dinucleotide (β-NADH or DPNH), a critical coenzyme in cellular redox reactions. The compound is characterized by the removal of the amino group from the adenine moiety of DPNH, altering its biochemical interactions while retaining its redox-active nicotinamide ring . Its empirical formula is C21H27N7Na2O14P2·xH2O, with a molecular weight of 709.40 (anhydrous basis). It is utilized in enzymatic assays, particularly where structural modifications of NADH are required to study substrate specificity or enzyme kinetics .

Properties

Molecular Formula

C21H27N6NaO15P2

Molecular Weight

688.4 g/mol

IUPAC Name

sodium;[[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate

InChI

InChI=1S/C21H28N6O15P2.Na/c22-17(32)9-2-1-3-26(4-9)20-15(30)13(28)10(40-20)5-38-43(34,35)42-44(36,37)39-6-11-14(29)16(31)21(41-11)27-8-25-12-18(27)23-7-24-19(12)33;/h1,3-4,7-8,10-11,13-16,20-21,28-31H,2,5-6H2,(H2,22,32)(H,34,35)(H,36,37)(H,23,24,33);/q;+1/p-1/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1

InChI Key

ABKZGOVUIQXECG-QYZPTAICSA-M

Isomeric SMILES

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CNC5=O)O)O)O)O.[Na+]

Canonical SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C4N=CNC5=O)O)O)O)O.[Na+]

Synonyms

deamino-NAD
deamino-NADH
HypNADH
nicotinamide-hypoxanthine dinucleotide
nicotinamide-hypoxanthine dinucleotide inner salt
reduced nicotinamide hypoxanthine dinucleotide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Deamino DPNH sodium salt is compared below with structurally and functionally related pyridine nucleotides, including β-DPNH (NADH), TPNH (NADPH), (AcPy)DPNH, and α-DPNH. Key differences are highlighted in Table 1 and subsequent sections.

Table 1: Spectral and Functional Properties of Deamino DPNH and Related Compounds

Compound Absorption Maxima (nm) Redox Potential (mV) Enzymatic Compatibility References
This compound 340*, 260† -320 Limited with dehydrogenases requiring adenine-amino interactions
β-DPNH (NADH) 340*, 260† -320 Broad (e.g., LDH, mitochondrial Complex I)
TPNH (NADPH) 340*, 260† -324 Specific to NADP-dependent enzymes (e.g., cytochrome P450)
(AcPy)DPNH 350*, 275† -310 Enhanced binding to flavoproteins
α-DPNH 290*, 260† -305 Poor compatibility with most dehydrogenases


*Peak in reduced form; †Peak in oxidized form.

Structural and Spectral Differences

  • Amino Group Removal: The absence of the adenine amino group in Deamino DPNH reduces its affinity for enzymes requiring this moiety for binding, such as mitochondrial DPNH dehydrogenase .
  • Spectral Shifts: While Deamino DPNH retains the characteristic 340 nm peak of β-DPNH (indicative of the reduced nicotinamide ring), its adenine-related absorption at 260 nm is altered due to structural modification .

Enzymatic Activity

  • Lactate Dehydrogenase (LDH): Deamino DPNH exhibits ~50% lower activity in LDH-coupled assays compared to β-DPNH, as the enzyme’s active site requires intact adenine interactions .
  • Diaphorase Reactions: In histochemical studies, Deamino DPNH generates less formazan deposition than β-DPNH due to slower electron transfer rates .

Stability and Purity

  • Deamino DPNH is typically synthesized via chemical reduction of deamino DPN, yielding 70–90% purity, comparable to early β-DPNH preparations .
  • It is less stable in acidic conditions than β-DPNH, as the deamino structure increases susceptibility to hydrolysis .

Redox Properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.